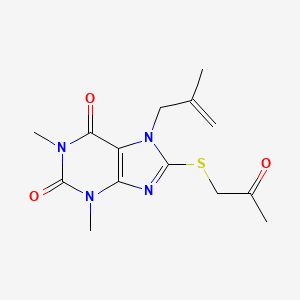
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione, commonly known as Ro 31-8220, is a synthetic molecule belonging to the class of bisindolylmaleimides. It was first developed as a protein kinase C (PKC) inhibitor, but its potential as a therapeutic agent has expanded to include a range of physiological and pathological processes.
Wirkmechanismus
Ro 31-8220 acts as a competitive inhibitor of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione, a family of serine/threonine protein kinases that play a crucial role in signal transduction pathways. 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases. Ro 31-8220 inhibits 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione by binding to its catalytic domain and preventing its activation by phospholipids and diacylglycerol.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been found to reduce oxidative stress and improve endothelial function, which may have implications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 31-8220 has several advantages as a research tool, including its high selectivity for 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Ro 31-8220, including its use as a therapeutic agent in cancer and other diseases, its role in modulating immune responses, and its potential as a neuroprotective agent in neurological disorders. Further studies are also needed to investigate its safety and efficacy in clinical settings.
Synthesemethoden
Ro 31-8220 is synthesized by the reaction of 1H-indole-5-carboxylic acid with 3-(dimethylamino)propylamine to form the bisindolylmaleimide intermediate. This intermediate is then reacted with 2-methylprop-2-enylmagnesium bromide and 2-oxopropylsulfanyl chloride to form Ro 31-8220.
Wissenschaftliche Forschungsanwendungen
Ro 31-8220 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, Ro 31-8220 has been found to reduce inflammation by inhibiting the activity of inflammatory mediators such as prostaglandins and leukotrienes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-8(2)6-18-10-11(15-13(18)22-7-9(3)19)16(4)14(21)17(5)12(10)20/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWRCVYQHQJETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)
![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)
![methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2827237.png)
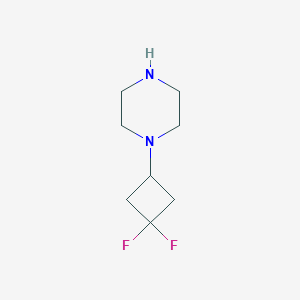
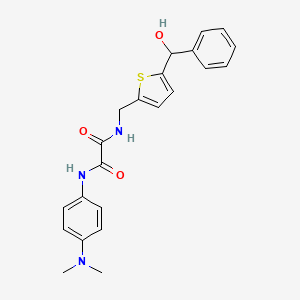
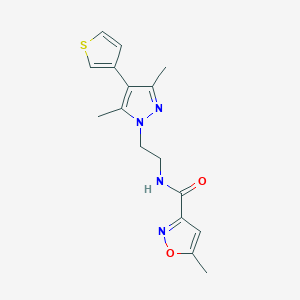
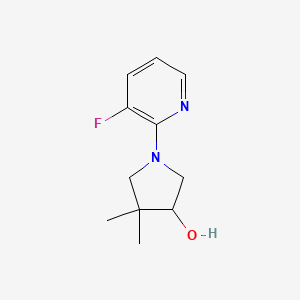
![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
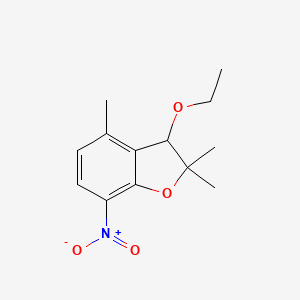
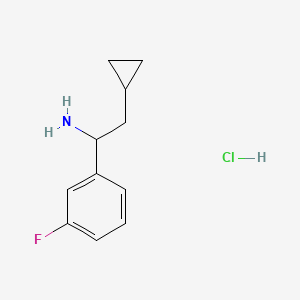
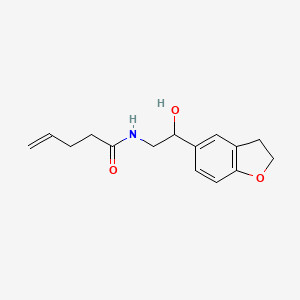
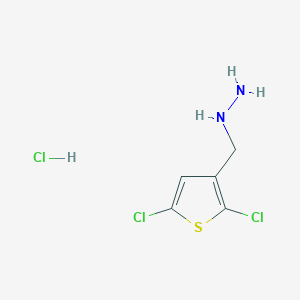
![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)